Sar-Gly-OH

描述

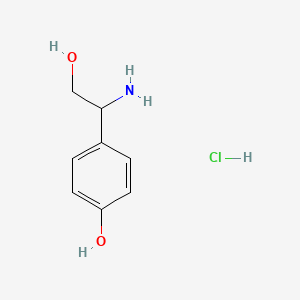

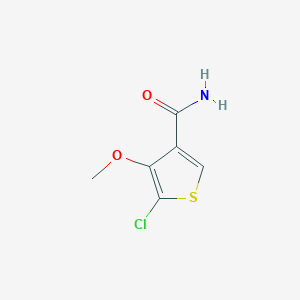

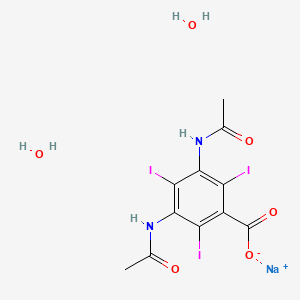

“Sar-Gly-OH” is a synthetic compound with the chemical formula C₅H₁₀N₂O₃ and a molecular weight of 146.14 . It is typically stored at temperatures below -15°C .

Molecular Structure Analysis

The structure-activity relationship (SAR) is the relationship between the chemical structure of a molecule and its biological activity . The analysis of SAR enables the determination of the chemical group responsible for evoking a target biological effect in the organism .

Chemical Reactions Analysis

The analysis of structure-activity relationships (SAR) is a central task in medicinal chemistry . The association between chemical structures of biologically active molecules and multiple property and assay data provides the basis for selection, optimization, and evaluation of potential drug candidate molecules .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . It is soluble in water at a concentration of 40 mg/mL (ultrasonic) . It is typically stored at 4°C and should be protected from light .

科学研究应用

片段途径分析

- 质子化肽的片段途径,包括与Sar-Gly-OH相似的那些,已经通过计算和实验技术被广泛研究。这项研究有助于理解影响质子化三肽中不同片段通道的因素 (Paizs, Suhai, & Harrison, 2003)。

稳定性和电化学性质

- 对与甘氨酸和肌氨酸(this compound的成分)等氨基酸形成的配合物的稳定性常数和电化学可逆性的研究提供了对这些化合物相互作用动力学的见解。这对于理解此类肽在各种条件下的行为至关重要 (Cukrowski et al., 2007)。

构效关系

- 对类似于this compound的化合物的类似物的研究,重点是它们的构效关系,有助于理解它们的生物活性和潜在的治疗应用 (Abiko et al., 1978)。

氢键相互作用

- 对甘氨酸衍生物与其他化合物的氢键相互作用的研究提供了对肽(包括类似于this compound的肽)的分子相互作用和性质的宝贵见解 (Anioła et al., 2014)。

代谢和生物影响研究

- 已经对类似于this compound的短链脂肪酸(SCFA)-己糖胺类似物进行了研究,以了解它们的代谢和生物影响。这些研究对于开发潜在的治疗剂至关重要 (Aich et al., 2008)。

肠道转运模型

- 对Gly-Sar(this compound的成分)作为肠道转运模型的研究提供了对肠道系统中肽的吸收和转运的见解。这项研究对于药物递送和吸收研究很重要 (Hong et al., 2016)。

放射性示踪剂开发

- 开发用于肾脏转运蛋白功能体内评估的[11C]甘氨酰肌氨酸等放射性示踪剂突出了与this compound相关的化合物的潜在医学影像应用 (Nabulsi, Smith, & Kilbourn, 2005)。

安全和危害

When handling “Sar-Gly-OH”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .

未来方向

The peptide transporter PEPT-1 (SLC15A1) plays a major role in nutritional supply with amino acids by mediating the intestinal influx of dipeptides and tripeptides generated during food digestion . Its role in the uptake of small bioactive peptides and various therapeutics makes it an important target for the investigation of the systemic absorption of small peptide-like active compounds and prodrug strategies of poorly absorbed therapeutics . The dipeptide glycyl-sarcosine (Gly-Sar), which comprises an N-methylated peptide bond that increases stability against enzymatic degradation, is widely utilized for studying PEPT-1-mediated transport .

作用机制

Target of Action

The primary target of Sar-Gly-OH is the Peptide Transporter 1 (PEPT1) . PEPT1 is a protein that plays a significant role in the absorption of dipeptides and tripeptides in the intestines . It is also involved in the uptake of small bioactive peptides and various therapeutics .

Mode of Action

This compound interacts with PEPT1 by binding to it and being transported across the intestinal barrier . This interaction is facilitated by the compound’s structure, which includes an N-methylated peptide bond that increases its stability against enzymatic degradation .

Biochemical Pathways

The interaction of this compound with PEPT1 affects the absorption of peptides in the intestines . This process is part of the broader biochemical pathway of protein digestion and absorption, where proteins are broken down into amino acids and small peptides, which are then absorbed into the bloodstream .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). As a dipeptide, this compound is absorbed into the bloodstream through the intestines via PEPT1

Result of Action

The result of this compound’s action is the successful transport of the compound across the intestinal barrier via PEPT1 . This process contributes to the overall absorption of peptides, which is vital for nutritional supply and the systemic absorption of small peptide-like active compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH level can affect the transport and uptake of this compound, with an optimal pH range of 6.0-6.5 . Temperature also plays a role, with higher uptake and transport observed at 37°C compared to 4°C . Additionally, the presence of other dipeptides can affect the absorption of this compound .

属性

IUPAC Name |

2-[[2-(methylamino)acetyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-6-2-4(8)7-3-5(9)10/h6H,2-3H2,1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSXVUHHZXULRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。